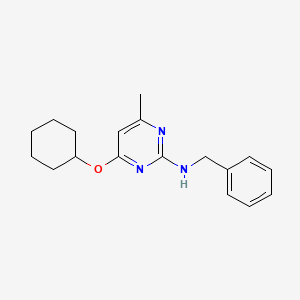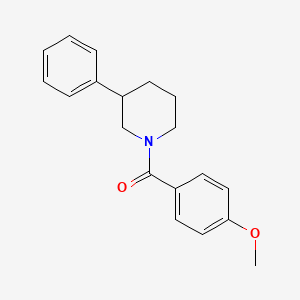![molecular formula C23H30N6O4 B5539964 ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)
ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions that yield complex molecules with significant biological activity. For instance, Weatherhead-Kloster et al. (2005) described the synthesis of a 1,4-piperazine-2,5-dione through a six-step process from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield. This process highlights the intricacies and challenges in synthesizing complex piperazine-based compounds (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals significant insights into their potential interactions and functions. The crystal engineering of such compounds shows polymorphic crystalline forms, suggesting a diversity of molecular structures within this class of chemicals. This structural variability is crucial for understanding how these molecules might interact with biological targets (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to a variety of products, depending on the reaction conditions and the functional groups present on the piperazine ring. The study by Ashimori et al. (1991) on optically active piperazine phenyl derivatives demonstrates the potential for synthesizing enantiomerically pure compounds, which is essential for drug development and understanding pharmacological effects (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorphism, as observed in the study by Weatherhead-Kloster et al. (2005), indicates that these compounds can exist in different crystalline forms, affecting their physical properties and, consequently, their application potential (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity with other compounds, acid-base behavior, and stability, are critical for their application in chemical syntheses and drug development. The ability to undergo various chemical reactions makes these compounds versatile intermediates in the synthesis of more complex molecules. Studies like those by Ashimori et al. (1991) provide insight into the reactivity and potential applications of piperazine derivatives (Ashimori et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyamides
Research has involved the synthesis of polyamides containing nucleobases such as uracil and adenine through the reaction of related compounds with diamines including piperazine. These polyamides demonstrate water solubility and molecular weights in the range of 1000–5000, suggesting their potential application in biopolymer and material science research (Hattori & Kinoshita, 1979).
Antimicrobial Activities of Piperazine Derivatives
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. Novel compounds were synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, indicating the potential of piperazine derivatives as antimicrobial agents (Bektaş et al., 2010).
Structural Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been determined, revealing the conformation of the piperazine ring and its interaction with the benzoic acid moiety. This information is crucial for understanding the chemical behavior and potential applications of similar compounds in the development of new materials or pharmaceuticals (Faizi et al., 2016).
Neuroprotective Potential
A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) explores its multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease, indicating the broad therapeutic potential of piperazine derivatives in neurodegenerative disease research (Lecanu et al., 2010).
Antitumor and Antioxidant Activities
Research on the synthesis and evaluation of novel 1,2,4-triazole derivatives, including piperazine compounds, for their antimicrobial, antitumor, and antioxidant activities showcases the diverse biological applications and the potential use of these compounds in developing new therapeutic agents (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
ethyl 4-[[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-5-33-23(32)28-12-10-27(11-13-28)15-18-24-20-19(21(30)26(4)22(31)25(20)3)29(18)14-17-9-7-6-8-16(17)2/h6-9H,5,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSIFPVCXXTXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)